Phenol, 2,4-dimethyl-6-(methylthio)-

Catalog No.
S12548031
CAS No.
7379-47-7
M.F
C9H12OS
M. Wt
168.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 2,4-dimethyl-6-(methylthio)-

CAS Number

7379-47-7

Product Name

Phenol, 2,4-dimethyl-6-(methylthio)-

IUPAC Name

2,4-dimethyl-6-methylsulfanylphenol

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

InChI

InChI=1S/C9H12OS/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5,10H,1-3H3

InChI Key

LQBTUEKFSJRETJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)SC)O)C

Phenol, 2,4-dimethyl-6-(methylthio)- is an organic compound characterized by a phenolic structure with two methyl groups and a methylthio group attached to the aromatic ring. This compound has the molecular formula C9H12OSC_9H_{12}OS and a molar mass of approximately 168.26 g/mol . The presence of the methylthio group enhances its reactivity and potential interactions with biological targets, making it significant in both chemical synthesis and medicinal applications.

Typical of phenolic compounds. These include:

  • Nitration: The compound can undergo nitration reactions, where nitro groups are introduced into the aromatic ring.
  • Sulfonation: It readily reacts with concentrated sulfuric acid to form sulfonated derivatives.
  • Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
  • Reduction: Under reducing conditions, it can revert to 2,4-dimethylphenol.

These reactions highlight the compound's versatility in organic synthesis .

Research indicates that Phenol, 2,4-dimethyl-6-(methylthio)- exhibits potential biological activities, including:

  • Antimicrobial Properties: It has been investigated for its ability to inhibit microbial growth.
  • Antioxidant Activity: The compound shows promise in scavenging free radicals, which may contribute to its therapeutic potential.
  • Enzyme Interaction: It interacts with various enzymes and proteins, potentially modulating biological pathways through inhibition or activation mechanisms.

The synthesis of Phenol, 2,4-dimethyl-6-(methylthio)- typically involves the alkylation of 2,4-dimethylphenol with methylthiol. Key aspects of the synthesis include:

  • Reagents: Sodium hydroxide is commonly used as a base to facilitate the nucleophilic substitution reaction.
  • Conditions: The reaction is generally performed under moderate temperatures and in an inert atmosphere to prevent oxidation.

On an industrial scale, continuous flow reactors may be employed to ensure consistent product quality and yield. Catalysts and optimized reaction conditions can enhance efficiency for large-scale production.

Studies on Phenol, 2,4-dimethyl-6-(methylthio)- have focused on its interactions with molecular targets such as enzymes. The presence of the methylthio group is believed to enhance binding affinity and specificity towards certain biological targets. This could lead to both inhibitory or activating effects on enzymatic reactions .

Several compounds share structural similarities with Phenol, 2,4-dimethyl-6-(methylthio)-. These include:

  • 2,4-Dimethylphenol - Lacks the methylthio group but shares similar methyl substitutions.
  • 2-Methyl-4-(methylthio)phenol - Contains a methylthio group but differs in substitution pattern.
  • Thymol (2-Isopropyl-5-methylphenol) - A phenolic compound with antimicrobial properties but different alkyl substitution.

Unique Features

The uniqueness of Phenol, 2,4-dimethyl-6-(methylthio)- lies in its specific combination of functional groups that confer distinct chemical properties and reactivity compared to these similar compounds. The methylthio group enhances its reactivity and potential interactions within biological systems .

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.06088618 g/mol

Monoisotopic Mass

168.06088618 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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